molecular formula C11H11N3O2 B1286404 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid CAS No. 872407-85-7

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid

Cat. No.: B1286404
CAS No.: 872407-85-7
M. Wt: 217.22 g/mol
InChI Key: WYIPQANVZXIEJJ-UHFFFAOYSA-N
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Description

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid is an organic compound that features a pyrazole ring substituted with an amino group and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazole and benzoic acid functionalities makes it a versatile scaffold for the development of new pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method is the cyclization of hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions. The benzoic acid moiety is then attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalyst used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The benzoic acid moiety can also enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Phenylacetic Acid
  • 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzamide
  • 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzaldehyde

Comparison: Compared to these similar compounds, 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions. This can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPQANVZXIEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559721
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872407-85-7
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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